molecular formula C19H17NO3 B12748993 3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester CAS No. 93663-70-8

3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester

Katalognummer: B12748993
CAS-Nummer: 93663-70-8
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: XQNCNNSVKCCNPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester is a chemical compound with a complex structure that includes a quinoline ring, a carboxylic acid group, and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-ones with 2-(1-methyl-2-oxo-butylidene)-malonic acid diethyl ester or 3-hydroxy-2-phenylbut-2-enoic acid ethyl ester in the presence of DMSO and ammonium acetate . This reaction yields the desired quinolinecarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

93663-70-8

Molekularformel

C19H17NO3

Molekulargewicht

307.3 g/mol

IUPAC-Name

ethyl 6-methyl-4-oxo-2-phenyl-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H17NO3/c1-3-23-19(22)16-17(13-7-5-4-6-8-13)20-15-10-9-12(2)11-14(15)18(16)21/h4-11H,3H2,1-2H3,(H,20,21)

InChI-Schlüssel

XQNCNNSVKCCNPJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.